molecular formula C8H16O3S B1474459 3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol CAS No. 1933446-29-7

3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol

Cat. No.: B1474459
CAS No.: 1933446-29-7
M. Wt: 192.28 g/mol
InChI Key: YQKZNRNWCBXKIY-SPDVFEMOSA-N
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Description

3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol is an organic compound characterized by the presence of a cyclopentyl ring, a hydroxyl group, and a sulfanyl group attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through thiolation reactions, where sulfur-containing reagents are used.

    Formation of the Propane-1,2-diol Backbone: The final step involves the formation of the propane-1,2-diol backbone through appropriate condensation or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfoxide derivatives.

    Reduction: Reduction reactions can convert oxo and sulfoxide derivatives back to hydroxyl and sulfanyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxo and sulfoxide derivatives.

    Reduction: Regeneration of hydroxyl and sulfanyl groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The cyclopentyl ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxypropionic acid: Shares the propane-1,2-diol backbone but lacks the cyclopentyl and sulfanyl groups.

    2-hydroxyethyl methacrylate: Contains a hydroxyl group and a similar backbone but differs in the presence of a methacrylate group.

    8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one: Contains a cyclohexyl ring and sulfur heterocycles, similar in structural complexity.

Uniqueness

3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol is unique due to the combination of its cyclopentyl ring, hydroxyl group, and sulfanyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(1R,2R)-2-hydroxycyclopentyl]sulfanylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c9-4-6(10)5-12-8-3-1-2-7(8)11/h6-11H,1-5H2/t6?,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZNRNWCBXKIY-SPDVFEMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)SCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)SCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
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3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
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3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
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3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
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3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol
Reactant of Route 6
3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol

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